Cyclic guanosine monophosphate

Descripción general

Descripción

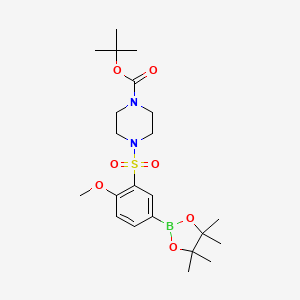

El monofosfato de guanosina cíclico es un nucleótido cíclico derivado del trifosfato de guanosina. Actúa como un segundo mensajero, similar al monofosfato de adenosina cíclico. El monofosfato de guanosina cíclico participa en varios procesos fisiológicos, incluida la regulación de la conductancia de los canales iónicos, la glucogenólisis y la apoptosis celular .

Mecanismo De Acción

El monofosfato de guanosina cíclico ejerce sus efectos activando las proteínas quinasas intracelulares en respuesta a la unión de hormonas peptídicas impermeables a la membrana a la superficie celular externa. Esta activación conduce a la relajación de los tejidos musculares lisos, la vasodilatación y el aumento del flujo sanguíneo. En los fotorreceptores del ojo de los mamíferos, el monofosfato de guanosina cíclico controla la apertura y el cierre de los canales de iones de sodio, lo cual es crucial para la transducción de señales visuales .

Análisis Bioquímico

Biochemical Properties

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme exists in two forms: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . This compound interacts with various proteins, including cyclic nucleotide-gated ion channels, this compound-dependent protein kinases, and phosphodiesterases . These interactions regulate a wide range of physiological processes, such as ion channel conductance, smooth muscle relaxation, and neurotransmitter release .

Cellular Effects

This compound exerts its effects on various cell types, including vascular smooth muscle cells, cardiac myocytes, and neurons. In vascular smooth muscle cells, this compound induces relaxation, leading to vasodilation and increased blood flow . In cardiac myocytes, it modulates contractility and protects against hypertrophy . In neurons, this compound regulates neurotransmitter release and synaptic plasticity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of this compound-dependent protein kinases, which phosphorylate target proteins to elicit cellular responses . This compound also activates cyclic nucleotide-gated ion channels, leading to changes in ion flux and membrane potential . Furthermore, this compound regulates the activity of phosphodiesterases, which degrade this compound and cyclic adenosine monophosphate, thereby modulating their intracellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by phosphodiesterases . Long-term studies have shown that sustained elevation of this compound levels can lead to adaptive changes in cellular function, such as altered gene expression and protein synthesis . These changes can have significant implications for cellular physiology and pathology.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can induce beneficial effects, such as vasodilation and improved cardiac function . High doses can lead to adverse effects, including hypotension and impaired renal function . Studies have also shown that chronic administration of this compound can result in tolerance, necessitating higher doses to achieve the same therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis . It is synthesized from guanosine triphosphate by guanylate cyclase and degraded by phosphodiesterases . This compound also interacts with various enzymes and cofactors, such as protein kinases and ion channels, to modulate metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can diffuse freely within the cytoplasm and interact with its target proteins . Additionally, this compound can be compartmentalized within specific cellular microdomains, allowing for localized signaling and regulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, plasma membrane, and organelles . Its subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments . The localization of this compound can influence its activity and function, as it allows for precise spatial and temporal regulation of cellular processes .

Métodos De Preparación

El monofosfato de guanosina cíclico se sintetiza a partir del trifosfato de guanosina mediante la enzima guanilato ciclasa. Esta enzima puede activarse por hormonas peptídicas como el factor natriurético auricular o por óxido nítrico. Los métodos de producción industrial suelen implicar el uso de tecnología de ADN recombinante para producir grandes cantidades de guanilato ciclasa, que luego se utiliza para convertir el trifosfato de guanosina en monofosfato de guanosina cíclico .

Análisis De Reacciones Químicas

El monofosfato de guanosina cíclico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El monofosfato de guanosina cíclico puede oxidarse para producir monofosfato de guanosina.

Reducción: Puede reducirse para formar guanosina.

Sustitución: El monofosfato de guanosina cíclico puede sufrir reacciones de sustitución donde el grupo fosfato es reemplazado por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

El monofosfato de guanosina cíclico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los nucleótidos y la cinética enzimática.

Biología: El monofosfato de guanosina cíclico es un regulador clave de varios procesos biológicos, incluida la vasodilatación, la neurotransmisión y la fototransducción.

Medicina: Interviene en la regulación de la presión arterial y tiene un potencial terapéutico para el tratamiento de enfermedades cardiovasculares, disfunción eréctil y ciertos tipos de cáncer.

Industria: El monofosfato de guanosina cíclico se utiliza en el desarrollo de productos farmacéuticos y como marcador diagnóstico de la función renal y la diabetes

Comparación Con Compuestos Similares

El monofosfato de guanosina cíclico es similar al monofosfato de adenosina cíclico, otro nucleótido cíclico que actúa como segundo mensajero. El monofosfato de guanosina cíclico es único en su capacidad de regular la conductancia de los canales iónicos y su participación en la fototransducción. Otros compuestos similares incluyen el monofosfato de guanosina y la guanosina, que son nucleótidos no cíclicos que no tienen las mismas funciones de segundo mensajero que el monofosfato de guanosina cíclico .

Propiedades

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGRGPOEVQQDX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040646 | |

| Record name | Cyclic guanosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic GMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7665-99-8 | |

| Record name | cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic GMP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic guanosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC GMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic GMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

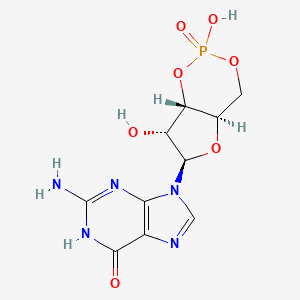

![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)

![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)